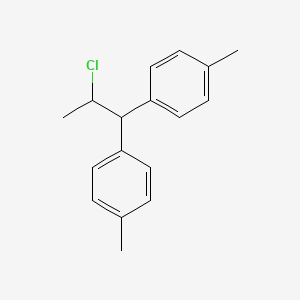
1,1'-(2-Chloropropylidene)bis(4-methylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) is an organic compound that belongs to the class of aromatic hydrocarbons It is characterized by the presence of two 4-methylbenzene (or toluene) groups connected by a 2-chloropropylidene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) typically involves the reaction of 4-methylbenzene with a chlorinating agent in the presence of a catalyst. One common method is the Friedel-Crafts alkylation reaction, where 4-methylbenzene reacts with 2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and reduces the risk of side reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropylidene bridge can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methyl groups on the benzene rings can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced using hydrogenation catalysts to remove the chlorine atom and form a hydrocarbon derivative.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide (NaOH), ammonia (NH3), or thiols (R-SH) are commonly used. These reactions typically occur under mild conditions with moderate heating.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is used for reduction reactions.
Major Products Formed
Substitution Reactions: Products include substituted derivatives such as 1,1’-(2-Hydroxypropylidene)bis(4-methylbenzene) or 1,1’-(2-Aminopropylidene)bis(4-methylbenzene).
Oxidation Reactions: Products include 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction Reactions: Products include 1,1’-(2-Propylidene)bis(4-methylbenzene).
Aplicaciones Científicas De Investigación
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) depends on the specific reactions it undergoes. In substitution reactions, the chlorine atom is replaced by a nucleophile through a nucleophilic substitution mechanism. In oxidation reactions, the methyl groups are oxidized through electron transfer processes involving oxidizing agents. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparación Con Compuestos Similares
1,1’-(2-Chloropropylidene)bis(4-methylbenzene) can be compared with other similar compounds such as:
1,1’-(2-Bromopropylidene)bis(4-methylbenzene): Similar structure but with a bromine atom instead of chlorine. It may exhibit different reactivity and properties due to the different halogen.
1,1’-(2-Hydroxypropylidene)bis(4-methylbenzene): Contains a hydroxyl group instead of chlorine, leading to different chemical behavior and applications.
1,1’-(2-Aminopropylidene)bis(4-methylbenzene):
The uniqueness of 1,1’-(2-Chloropropylidene)bis(4-methylbenzene) lies in its specific combination of functional groups and the resulting chemical properties, making it a versatile compound for various applications.
Propiedades
Número CAS |
59900-48-0 |
|---|---|
Fórmula molecular |
C17H19Cl |
Peso molecular |
258.8 g/mol |
Nombre IUPAC |
1-[2-chloro-1-(4-methylphenyl)propyl]-4-methylbenzene |
InChI |
InChI=1S/C17H19Cl/c1-12-4-8-15(9-5-12)17(14(3)18)16-10-6-13(2)7-11-16/h4-11,14,17H,1-3H3 |
Clave InChI |
NSXKTAPDCXPRNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















